2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine
Description
The compound 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine is a heterocyclic molecule featuring a pyrazine core substituted with an azetidine moiety fused to an octahydrocyclopenta[c]pyrrole system. Its synthesis typically involves cyclization reactions, as demonstrated in analogous hydrazine-mediated pathways . For example, hydrazine hydrate reacts with precursors such as chloro-aminopyridines or cyanopyridines to form intermediates that cyclize into pyrazine derivatives . The compound’s structural complexity arises from the fused bicyclic systems (azetidine and octahydrocyclopenta[c]pyrrole), which confer unique stereoelectronic properties. Spectroscopic differentiation from isomeric triazepines is challenging due to overlapping spectral signatures .
Properties
IUPAC Name |
2-(1-pyrazin-2-ylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-2-11-7-17(8-12(11)3-1)13-9-18(10-13)14-6-15-4-5-16-14/h4-6,11-13H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDHGMJMISQAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine typically involves multi-step organic reactions. . Reaction conditions often involve the use of catalysts, such as palladium or copper, and may require elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to higher yields and purity of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the pyrazine or azetidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
(a) Triazepine Derivatives
Compounds like 3,5-dimethyl-10-(1H-pyrrol-1-yl)pyrido[2',1':2,3][1,2,4]triazepine (Fig. 1A) share isomeric relationships with the target compound. Both are synthesized via hydrazine-mediated cyclization but differ in ring connectivity. Triazepines exhibit distinct UV-Vis absorption profiles but require advanced NMR (e.g., 2D-COSY) for unambiguous differentiation .
(b) Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines (e.g., 4a-c in Fig. 1B) are functional analogs synthesized from oxazine derivatives and hydrazine. These compounds lack the azetidine-pyrrolidine fusion but share pyrazine-like cores. They demonstrate higher polarity (logP = 1.2–1.8) compared to the target compound, which likely has a lower polarity due to its fused bicyclic substituents .
(c) Imidazo[1,2-a]pyrrolo[2,3-e]pyrazines
Compounds such as (1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl derivatives (Fig. 1C) feature extended π-conjugated systems. These exhibit enhanced planarity and stronger hydrogen-bonding interactions compared to the target compound’s non-planar fused rings .
Physicochemical Properties
A comparative analysis of key properties is provided in Table 1:
Table 1. Physicochemical Comparison with Analogues
*Estimated via Crippen fragmentation and McGowan volume methods .
Biological Activity
The compound 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine is a complex heterocyclic structure that incorporates azetidine and pyrazine moieties. This combination suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine is , with a molecular weight of approximately 308.4 g/mol. The compound features an azetidine ring, known for its stability, and the presence of the octahydrocyclopenta[c]pyrrole moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄ |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 2640895-17-4 |
Biological Activity Overview
Research on compounds similar to 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine has indicated a range of biological activities, including:
- Antiproliferative Activity : Several studies have shown that compounds containing azetidine and pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma), K562 (human erythroleukemia), and MCF-7 (breast cancer) .
- Cytotoxicity Studies : The cytotoxicity of related compounds has been evaluated using the MTS assay, revealing dose-dependent cytotoxic effects on cancer cell lines. For instance, derivatives with similar structures demonstrated promising results in inhibiting cell proliferation .
- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of the actin cytoskeleton .
Study 1: Antiproliferative Effects
In a study evaluating spiro-fused heterocyclic compounds, several derivatives showed significant antiproliferative activity against multiple cancer cell lines. Notably, compounds with structural similarities to 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine exhibited IC50 values in the low micromolar range against HeLa and K562 cells .
Study 2: Cytotoxic Evaluation
Another research focused on new pyrrolo[1,2-b]pyridazines revealed that these compounds demonstrated low toxicity on plant cells while showing moderate to high cytotoxicity against human adenocarcinoma-derived cell lines (LoVo, SK-OV-3, MCF-7). The highest anti-tumor activity was recorded for specific derivatives, suggesting potential parallels with the target compound .
Comparative Analysis with Similar Compounds
The unique structure of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine allows it to be compared with other biologically active compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(Pyrido[2,3-d]pyrimidin-4-yl)azetidine | Anticancer properties | Lacks cyclopentane moiety |
| Octahydrocyclopenta[c]pyrrole derivative | CNS activity | Simpler structure without pyrimidine |
| 5-(Piperidinyl)pyrido[2,3-d]pyrimidine | Neuroprotective effects | Different nitrogen-containing ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
